molecular formula C10H15NO2 B13214252 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid

Cat. No.: B13214252
M. Wt: 181.23 g/mol
InChI Key: NLXTZFPWYFGQQG-UHFFFAOYSA-N
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Description

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid (CAS 1488276-31-8) is a high-purity chemical building block designed for research and development applications . This compound, with a molecular formula of C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol, features a cyclobutane ring core that is disubstituted at the 1-position with a cyano (CN) group and a carboxylic acid (COOH) group, and at the 3-position with two ethyl groups . This unique structure, represented by the SMILES notation O=C(C1(C#N)CC(CC)(CC)C1)O, makes it a valuable intermediate in organic synthesis . The carboxylic acid and cyano functional groups offer distinct sites for chemical modification, enabling researchers to utilize this compound in the synthesis of more complex molecular architectures. Its primary research value lies in its application as a key precursor in medicinal chemistry and materials science, particularly for constructing novel compounds with potential biological activity. The presence of the strained cyclobutane ring can impart desirable properties in drug discovery efforts. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-cyano-3,3-diethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H15NO2/c1-3-9(4-2)5-10(6-9,7-11)8(12)13/h3-6H2,1-2H3,(H,12,13)

InChI Key

NLXTZFPWYFGQQG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(C#N)C(=O)O)CC

Origin of Product

United States

Chemical Reactions Analysis

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid -CN, -COOH, -C₂H₅ (3,3-positions) C₁₀H₁₅NO₂ 197.23 (calc.) High steric bulk, dual electron-withdrawing groups
1-Cyano-3-propylcyclobutane-1-carboxylic acid -CN, -COOH, -C₃H₇ (3-position) C₉H₁₃NO₂ 167.21 Reduced steric hindrance vs. diethyl analog
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid -ClPh, -COOH, -CH₃ (3-position) C₁₂H₁₃ClO₂ 224.69 Aromatic substitution enhances π-π interactions
1-Amino-3,3-diethylcyclobutane-1-carboxylic acid -NH₂, -COOH, -C₂H₅ (3,3-positions) C₉H₁₇NO₂ 183.24 Amino group introduces basicity

Physicochemical Properties and Reactivity

Polarity and Solubility

  • Carboxylic Acid Reactivity : The carboxylate group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, a feature shared with 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid .

Thermal Stability

  • Cyclobutane rings are generally strained, but substituents like -CN and -COOH can stabilize the structure via conjugation. For instance, 1-cyano-3,4-epithiobutane, a related nitrile, exhibits stability in plant defense mechanisms but degrades under high-temperature processing .

Toxicity of Nitrile-Containing Analogs

  • 1-Cyano-3,4-epithiobutane: Demonstrates organ-specific toxicity in rats, targeting the liver and kidneys due to metabolic release of cyanide. Comparatively, synthetic nitriles like n-valeronitrile show distinct metabolic pathways and lower acute toxicity .
  • 1-Cyanocyclopentanecarboxylic Acid: Classified as a corrosive solid (ADR/RID 6.1), highlighting the need for careful handling of nitrile-carboxylic acid hybrids .

Industrial and Pharmaceutical Relevance

Pharmaceutical Intermediates

Flavor and Fragrance Chemistry

  • 1-Cyano-3,4-epithiobutane contributes to volatile flavor profiles in food products, though its instability under heat limits applications .

Biological Activity

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and applications based on diverse scientific sources.

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
IUPAC Name1-cyano-3,3-diethylcyclobutane-1-carboxylic acid
InChI KeyUHTOQGUQEHRAFP-UHFFFAOYSA-N
Canonical SMILESCCCCC1(CC(C1)(C#N)C(=O)O)CCC

Synthesis Methods

The synthesis of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid typically involves cyclization reactions using appropriate precursors. Common methods include:

  • Cyclization with Nitriles : The compound can be synthesized by reacting a suitable nitrile with a cyclobutane derivative in the presence of strong bases like sodium hydride or potassium tert-butoxide.
  • Oxidation and Reduction : The cyano group can be oxidized to form ketones or reduced to yield primary amines, showcasing its versatility in synthetic organic chemistry.

Biological Activity

Research into the biological activity of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid has indicated several potential mechanisms and applications:

The biological activity is primarily attributed to the interaction of the cyano and carboxylic acid groups with various biomolecules. These interactions may influence enzyme activity and receptor binding, making it a candidate for therapeutic applications.

Potential Applications

1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid has been explored for several applications:

  • Medicinal Chemistry : Investigated for its potential as a drug precursor due to its ability to modulate biological pathways .
  • Biochemical Research : Used as a reagent in studies focusing on metabolic pathways and enzyme interactions .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Metabolomic Studies : A study examined the role of carboxylic acids in central carbon metabolism, emphasizing how derivatives like 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid could serve as key intermediates in metabolic flux analysis .
  • Therapeutic Potential : Research has suggested that compounds with similar structures exhibit anti-inflammatory and analgesic properties, indicating that 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid may possess similar therapeutic effects .

Comparative Analysis with Similar Compounds

The biological activity of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid can be compared with other related compounds:

CompoundUnique Features
1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acidHigher lipophilicity due to methyl groups
1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acidEnhanced solubility in organic solvents

These comparisons highlight how structural variations influence biological properties and potential applications.

Preparation Methods

Preparation Methods of 1-Cyano-3,3-diethylcyclobutane-1-carboxylic Acid

General Synthetic Strategy

The synthesis of 1-cyano-3,3-diethylcyclobutane-1-carboxylic acid generally involves the construction of the cyclobutane ring bearing the diethyl substituents at the 3-position, followed by introduction of the cyano and carboxylic acid groups at the 1-position. The key challenges include:

  • Formation of the cyclobutane ring with desired substitution (3,3-diethyl)
  • Selective functionalization at the 1-position
  • Installation of the cyano group without compromising ring integrity

Synthetic Routes Documented in Literature and Patents

Cyclobutane Ring Formation via Alkylation and Cyclization

One documented approach involves alkylation of malonate derivatives with dihaloalkanes followed by cyclization to form substituted cyclobutane carboxylates. This approach is inspired by related syntheses of cyclobutane tetracarboxylic acids and their derivatives.

  • Starting Materials: Diethyl malonate or substituted malonates, 1,3-dibromopropane or related dihaloalkanes
  • Key Step: Alkylation of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate intermediates, which upon cyclization yield cyclobutane derivatives
  • Cyclization: Intramolecular nucleophilic substitution or ring closure under basic conditions to form the cyclobutane ring
  • Functional Group Introduction: Subsequent introduction of the cyano group at the 1-position via nucleophilic substitution with sodium cyanide or related cyanide sources
  • Hydrolysis: Hydrolysis of ester groups to yield the carboxylic acid functionality

This method is supported by patent WO2015170713A1, which describes novel methods for producing 1,3-disubstituted cyclobutane tetracarboxylic acids and their derivatives, emphasizing the use of alkylation and cyclization steps with control over substituents such as ethyl groups on the cyclobutane ring.

Cyanation of Cyclobutane Intermediates

The cyano group can be introduced by reacting halogenated cyclobutane intermediates with sodium cyanide in refluxing ethanol or other suitable solvents. This nucleophilic substitution replaces a halogen atom (usually bromine) at the 1-position with a cyano group, preserving the cyclobutane ring and other substituents.

  • Reaction Conditions: Reflux with sodium cyanide in ethanol for extended periods (e.g., 60 hours) to ensure complete conversion
  • Yields: High yields (~80%) of cyano-substituted cyclobutane esters have been reported in analogous systems.
Hydrolysis to Carboxylic Acid

The ester groups are hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Typical Conditions: Reflux with concentrated hydrochloric acid for prolonged periods (e.g., 90 hours)
  • Purification: Crystallization from water with charcoal treatment to purify the acid product
  • Yields: Hydrolysis yields can reach ~90%, depending on conditions and purity of intermediates.

Summary of Preparation Steps with Typical Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
Alkylation of diethyl malonate Nucleophilic substitution Diethyl malonate, 1,3-dibromopropane, NaOEt, ethanol, heat 70-81 Excess malonate improves yield
Cyclization to cyclobutane ester Intramolecular ring closure Sodium ethoxide, heat Variable Controlled stoichiometry critical
Cyanation at 1-position Nucleophilic substitution Sodium cyanide, reflux in ethanol, 60 hours ~80 Extended reflux needed for complete reaction
Hydrolysis of ester to acid Acidic hydrolysis Concentrated HCl, reflux, 90 hours ~90 Purification by recrystallization

Analytical and Research Data Supporting Preparation

  • Molecular Characterization: The molecular formula and structure have been confirmed by spectroscopic data (NMR, IR) and mass spectrometry, consistent with the expected substitution pattern.
  • Computed Properties: Molecular weight 181.23 g/mol, XLogP3-AA of 2.3, indicating moderate lipophilicity, hydrogen bond donor count of 1, and acceptor count of 3.
  • Patent Literature: WO2015170713A1 details synthetic routes for cyclobutane carboxylic acids with alkyl and cyano substitutions, providing a robust framework for this compound’s synthesis.
  • Peer-reviewed Studies: Related cyclobutane and cyclopentane dicarboxylic acid syntheses provide validated methodologies for ring formation and functional group transformations applicable to this compound.

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